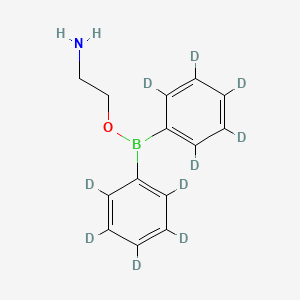
2-Aminoethyl diphenylborinate-d10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminoethyl diphenylborinate-d10 is a deuterated derivative of 2-Aminoethyl diphenylborinate, a compound widely used in scientific research. The deuterium labeling (d10) is often employed to facilitate studies involving mass spectrometry and other analytical techniques. This compound is known for its role in modulating intracellular calcium release and has applications in various fields including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminoethyl diphenylborinate-d10 typically involves the reaction of diphenylborinic acid with 2-aminoethanol in the presence of deuterium oxide (D2O) to achieve deuterium labeling. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms. The general reaction scheme is as follows:
Reactants: Diphenylborinic acid, 2-aminoethanol, and deuterium oxide.
Conditions: The reaction is typically conducted at room temperature with stirring for several hours.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactants: Using larger quantities of diphenylborinic acid and 2-aminoethanol.
Reaction Vessels: Conducting the reaction in industrial reactors with precise control over temperature and pressure.
Purification: Employing large-scale purification methods such as industrial chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Aminoethyl diphenylborinate-d10 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids.
Reduction: Reduction reactions can convert it back to its borinic acid form.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products
Oxidation: Formation of diphenylboronic acid derivatives.
Reduction: Regeneration of diphenylborinic acid.
Substitution: Formation of substituted boron compounds with various functional groups.
Scientific Research Applications
2-Aminoethyl diphenylborinate-d10 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of boron-containing compounds and as a catalyst in organic reactions.
Biology: Employed in studies of calcium signaling pathways and as a modulator of intracellular calcium release.
Medicine: Investigated for its potential therapeutic effects in modulating calcium-dependent processes in cells.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Aminoethyl diphenylborinate-d10 involves its interaction with intracellular calcium channels. It modulates the release of calcium ions from intracellular stores by binding to specific receptors such as the inositol 1,4,5-trisphosphate (IP3) receptor. This binding inhibits the release of calcium ions, thereby affecting various cellular processes that depend on calcium signaling.
Comparison with Similar Compounds
2-Aminoethyl diphenylborinate-d10 can be compared with other similar compounds such as:
2-Aminoethyl diphenylborinate: The non-deuterated form, which has similar chemical properties but lacks the deuterium labeling.
Diphenylborinic acid: A precursor in the synthesis of this compound.
2-Aminoethoxydiphenyl borate: Another derivative with similar applications in calcium signaling studies.
The uniqueness of this compound lies in its deuterium labeling, which makes it particularly useful in analytical studies involving mass spectrometry, providing distinct advantages in tracing and quantification.
Properties
Molecular Formula |
C14H16BNO |
|---|---|
Molecular Weight |
235.16 g/mol |
IUPAC Name |
2-bis(2,3,4,5,6-pentadeuteriophenyl)boranyloxyethanamine |
InChI |
InChI=1S/C14H16BNO/c16-11-12-17-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12,16H2/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D |
InChI Key |
BLZVCIGGICSWIG-LHNTUAQVSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])B(C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])OCCN)[2H])[2H] |
Canonical SMILES |
B(C1=CC=CC=C1)(C2=CC=CC=C2)OCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



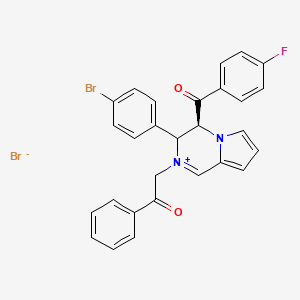
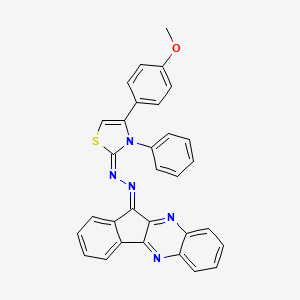
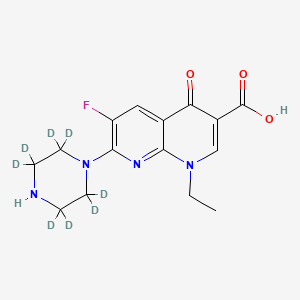
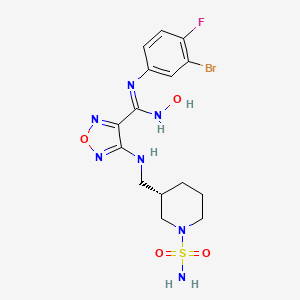
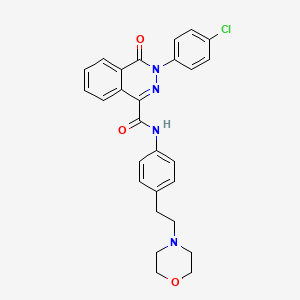

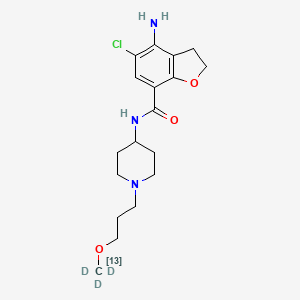
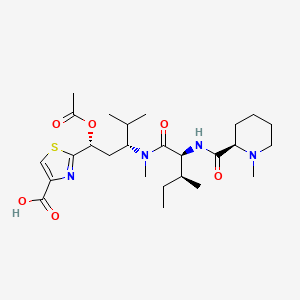


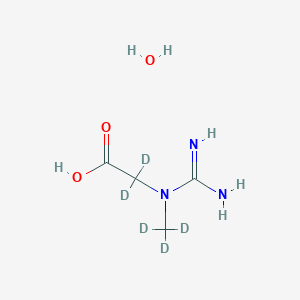
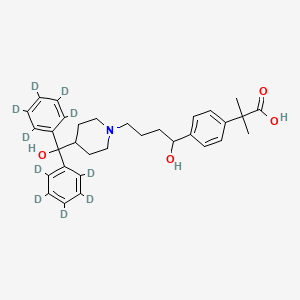
![7-(4-fluoro-2-methoxyphenyl)-6-methyl-N-(1-piperidin-4-ylpyrazol-4-yl)thieno[3,2-d]pyrimidin-2-amine;hydrochloride](/img/structure/B15143482.png)
